2-Chloro-5-methoxyaniline hydrochloride
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Overview
Description
2-Chloro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a white crystalline powder that is soluble in water and slightly soluble in alcohol and ether . This compound is used as an intermediate in organic synthesis and for the preparation of dyes, medicines, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methoxyaniline hydrochloride can be synthesized through the chemical reaction of aniline and 2,5-dichloromethoxybenzene . The reaction typically involves the use of a solvent and a catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-5-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-5-methoxyaniline hydrochloride include:
- 2-Chloro-5-methoxyaniline
- 6-Chloro-m-anisidine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in water and slight solubility in alcohol and ether make it suitable for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
85006-21-9 |
---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
InChI Key |
NQWBPXKJBZYGHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)N.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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